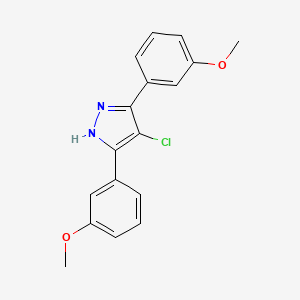4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole
CAS No.: 1159988-50-7
Cat. No.: VC13282203
Molecular Formula: C17H15ClN2O2
Molecular Weight: 314.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1159988-50-7 |
|---|---|
| Molecular Formula | C17H15ClN2O2 |
| Molecular Weight | 314.8 g/mol |
| IUPAC Name | 4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C17H15ClN2O2/c1-21-13-7-3-5-11(9-13)16-15(18)17(20-19-16)12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,19,20) |
| Standard InChI Key | SNPDWSBWLYODCV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=C(C(=NN2)C3=CC(=CC=C3)OC)Cl |
| Canonical SMILES | COC1=CC=CC(=C1)C2=C(C(=NN2)C3=CC(=CC=C3)OC)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-Chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole is defined by the following identifiers:
-
Molecular Formula:
The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 3 and 5 with 3-methoxyphenyl groups and at position 4 with a chlorine atom . The methoxy groups (-OCH₃) enhance electron donation, influencing reactivity and interaction with biological targets .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 314.77 g/mol | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 28.42 Ų | |
| Calculated logP | ~6.5 (estimated from analogs) |
Synthesis and Preparation
Table 2: Representative Synthesis Steps for Pyrazole Analogs
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine, 1,3-diketone, H₂SO₄ | 60–70% |
| 2 | Chlorination | Cl₂, FeCl₃, 80°C | 85% |
| 3 | Methoxyphenyl introduction | 3-methoxyphenylboronic acid, Pd catalyst | 75% |
Physicochemical Properties
Solubility and Stability
The compound’s low polar surface area (28.42 Ų) and high logP (~6.5) suggest limited aqueous solubility, favoring organic solvents like dimethyl sulfoxide (DMSO) or ethanol . Stability under ambient conditions is inferred from related chlorinated pyrazoles, which are typically shelf-stable but sensitive to prolonged UV exposure .
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include N-H stretching (~3400 cm⁻¹), C-Cl (750 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .
-
NMR: -NMR would show signals for methoxy protons (~3.8 ppm) and aromatic protons (6.5–7.5 ppm) .
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
-
Chlorine Substitution: Enhances electrophilicity and target binding .
-
Methoxyphenyl Groups: Improve lipid solubility and membrane permeability .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor in drug discovery, particularly for optimizing pharmacokinetic properties through modular substitution .
Materials Science
Pyrazole derivatives are explored as ligands in coordination polymers, leveraging their nitrogen donor atoms for metal-organic frameworks (MOFs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume